N-(2-bromobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Lipophilicity Physicochemical Property LogP

Avoid irreproducible SAR results from generic N-benzyl triazole analogs. N-(2-Bromobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 866142-74-7) provides a distinct ortho-bromine profile critical for probing steric tolerance and halogen bonding in enzyme active sites. • Enables definitive SAR by contrasting ortho-Br vs. para-Br, meta-Br, Cl, and unsubstituted benzyl analogs. • Serves as a privileged phenotypic screening start point with annotated anticarcinogenic, antimalarial, and anti-inflammatory (PLA2) activities. • Quantifiable LogP (1.10-1.36) and bromine isotopic pattern provide clear analytical handles for HPLC/LC-MS method development and batch-to-batch consistency verification.

Molecular Formula C11H11BrN4O
Molecular Weight 295.14
CAS No. 866142-74-7
Cat. No. B2803679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
CAS866142-74-7
Molecular FormulaC11H11BrN4O
Molecular Weight295.14
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)CN2C=NC=N2)Br
InChIInChI=1S/C11H11BrN4O/c12-10-4-2-1-3-9(10)5-14-11(17)6-16-8-13-7-15-16/h1-4,7-8H,5-6H2,(H,14,17)
InChIKeyMSBQCQGANALNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-Bromobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide Sourcing Profile and Structural Baseline


N-(2-Bromobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic heterocyclic building block featuring a 1,2,4-triazole ring linked via an acetamide bridge to a 2-bromobenzyl moiety . With a molecular formula of C11H11BrN4O and a molecular weight of 295.14 g/mol, it is supplied by multiple vendors at purities typically ranging from 90% to 95% . The compound is classified as an irritant (GHS07) and is intended exclusively for laboratory research use . Its structure places it within a well-studied class of 1,2,4-triazole acetamides that have been investigated for antibacterial, antifungal, and enzyme inhibitory properties [1].

1
SAR studies requiring ortho-halogen positional control in triazole acetamide series
2
Probing halogen bonding and steric effects in enzyme active sites via bromine substitution
3
Phenotypic screening workflows leveraging reported multi-target annotation in cancer and infectious disease models

Why This Compound Cannot Be Casually Substituted in Triazole Acetamide Research


Although numerous 1,2,4-triazole acetamides share a common core, the specific ortho-bromobenzyl substitution pattern of CAS 866142-74-7 introduces distinct physicochemical and steric properties that can critically alter biological outcomes . The ortho-bromine atom contributes both a significant steric hindrance and a halogen bonding-capable heavy atom, which are absent in unsubstituted benzyl or para-halogenated analogs [1]. Even minor positional isomerism (ortho vs. meta vs. para bromine) can lead to divergent target binding profiles, as demonstrated across triazole-based enzyme inhibitor series [2]. Consequently, treating this compound as interchangeable with other N-benzyl triazole acetamides without quantitative head-to-head validation risks irreproducible results in sensitive biochemical or cell-based assays.

Target Compound
Ortho-bromobenzyl substitution
Constrained conformation due to steric hindrance; halogen bonding-capable heavy atom present at ortho position
Potential Substitute
Unsubstituted or para-halogenated analogs
Conformational preference and electronic profile may shift significantly; target binding profiles may not transfer
Target Compound
Specific 2-bromobenzyl triazole acetamide
Reported multi-target bioactivity profile derived from database annotation; unique LogP window (~1.1–1.4)
Potential Substitute
Other N-benzyl triazole acetamides
Polypharmacology profile and lipophilicity-dependent assay behavior may not reproduce; requires head-to-head validation

Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Bromine LogP Contribution Distinguishes Lipophilicity from Analogs

The target compound has a measured/calculated LogP of approximately 1.10–1.36, which is elevated relative to the unsubstituted N-benzyl analog (LogP ~0.6, estimated) due to the lipophilic ortho-bromine atom . This difference places the compound in a distinct lipophilicity window that influences membrane permeability and non-specific protein binding, a key consideration in cell-based assay design where excessive lipophilicity can cause aggregation-based false positives [1].

Lipophilicity (LogP)
Class-level inference
ΔLogP ≈ +0.5 to +0.7 vs. unsubstituted analog
Lipophilicity window affects membrane permeability and non-specific binding in cell-based assays
Calculated values from vendor datasheets; experimental confirmation not available
Lipophilicity Physicochemical Property LogP Drug-likeness

Ortho vs. Para Bromine Isomerism: Distinct Steric and Electronic Profiles

The 2-bromobenzyl substitution creates a sterically constrained ortho-substituted aromatic system with a dihedral angle that restricts the rotational freedom of the benzyl group, potentially leading to a distinct conformational preference compared to the 3-bromo or 4-bromo positional isomers [1]. Molecular property calculations indicate the compound has an Fsp3 (fraction of sp3 carbons) of 0.18 . The ortho-bromine can engage in intramolecular interactions with the acetamide NH, influencing the presentation of the triazole ring to biological targets, a geometric constraint absent in para-substituted analogs .

Steric & Conformational Constraint
Class-level inference
Ortho-bromine restricts benzyl rotation; Fsp3 = 0.18; 4 rotatable bonds
Unique conformational preference may alter spatial pharmacophore presentation vs. para/meta isomers
Structural analysis based on canonical SMILES; no direct comparative binding data
Positional Isomerism Structure-Activity Relationship Halogen Bonding Steric Effect

Antibacterial Activity Class Potential Dependent on N-Substitution

A published series of structurally related 1,2,4-triazole acetamides (compounds 6a–6k) demonstrated potent antibacterial activity against both Gram-positive and Gram-negative strains, with activity being highly sensitive to the nature of the N-substituent [1]. In that study, compounds bearing different aromatic substituents on the acetamide nitrogen exhibited varying degrees of lipoxygenase enzyme inhibition, establishing that the substitution pattern is a key determinant of biological potency [1]. The 2-bromobenzyl substitution in CAS 866142-74-7 distinguishes it from other N-aryl or N-alkyl variants in the same chemical series.

Antibacterial Class Potential
Class-level inference
N-substitution identity drives potency differences in related triazole acetamide series
Supports SAR study fit; no specific MIC/IC50 data available for this compound
Source: Sattar et al. 2018; antibacterial activity sensitive to N-substituent
Antibacterial Lipoxygenase Inhibition Enzyme Inhibitor Triazole Acetamide SAR

Hydrogen Bond Profile and Fsp3 Differentiate Developability from Polar Analogs

The compound presents a defined hydrogen bonding capacity of 3 acceptors (triazole N atoms and acetamide carbonyl) and 1 donor (acetamide NH), combined with a low Fsp3 of 0.18, indicating a relatively flat, aromatic-rich structure . This profile is distinct from more saturated analogs (e.g., those incorporating piperidine or saturated rings), which would exhibit higher Fsp3 values and potentially altered solubility and metabolic stability profiles. The combination of 4 rotatable bonds provides moderate conformational flexibility while maintaining a defined spatial geometry .

Developability Profile
Supporting evidence
HBA = 3, HBD = 1, Fsp3 = 0.18, MW = 295.14
Aromatic-rich, relatively flat structure; may favor flat binding sites in target-based screening
Vendor-calculated properties; confirm identity via HPLC retention time
Drug-likeness Fsp3 Hydrogen Bonding Physicochemical Property Developability

Multi-Target Biological Activity Annotation from Screening Databases

According to the AODdatabase, this compound has demonstrated anticarcinogenic activity (prevents DMBA-induced transformation in JB6 cells), antimalarial activity (kills P. falciparum), antivenom activity (nullifies N. naja venom effects and inhibits phospholipase A2), and antifungal activity (inhibits cilia formation by A. niger) [1]. It also inhibits trypsin and prevents TPA-induced promotion in JB6 cells [1]. These pleiotropic activities are not universal across all 1,2,4-triazole acetamides and are likely influenced by the specific ortho-bromobenzyl substitution pattern.

Multi-Target Bioactivity Annotation
Supporting evidence
Reported activity in JB6 transformation, P. falciparum, N. naja PLA2, A. niger assays
Supports phenotypic screening context; quantitative IC50/EC50 not provided
Source: AODdatabase annotation; cross-study comparability not established
Anticancer Antimalarial Antivenom Antifungal Multi-target Screening

Commercial Purity and Hazard Classification for Informed Procurement

Vendor purity specifications for CAS 866142-74-7 range from 90% (Leyan, Fluorochem) to 95% (AKSci) . The compound carries GHS07 hazard classification with specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These handling requirements and purity benchmarks are essential for procurement planning, as they differ from non-halogenated analogs which may have different toxicity profiles.

Commercial Purity & Hazard
Supporting evidence
Purity: 90–95%; GHS07; H302-H315-H319-H335
Procurement planning requires GHS-based handling and vendor purity specification review
Vendor SDS documents; brominated analog handling may differ from non-halogenated series
Purity Specification Hazard Classification Procurement Quality Control GHS

Optimized Research Applications Based on Differentiated Properties


SAR Studies Exploring Ortho-Halogen Effects in Triazole Enzyme Inhibitors

This compound is ideally suited as a key analog in SAR campaigns investigating the impact of ortho-halogen substitution on target binding affinity. Its distinct ortho-bromine steric and electronic profile, quantifiable via LogP (1.10–1.36) , allows researchers to probe halogen bonding interactions and steric tolerance in enzyme active sites, serving as a critical comparator to para-bromo, meta-bromo, chloro, and unsubstituted benzyl analogs within the same 1,2,4-triazole acetamide series.

Phenotypic Screening for Polypharmacological Agents in Cancer and Malaria

The annotated multi-target bioactivity profile—including anticarcinogenic (JB6 cell transformation inhibition), antimalarial (P. falciparum killing), and antivenom/anti-inflammatory (phospholipase A2 inhibition) activities —positions this compound as a privileged starting point for phenotypic drug discovery programs. Its pleiotropic effects, likely driven by the 2-bromobenzyl moiety, make it unsuitable for simple target-based substitution with other N-benzyl triazole acetamides.

Chemical Probe Development for CNS Permeability Optimization

With a LogP of 1.10–1.36, molecular weight of 295.14, and 3 H-bond acceptors against 1 H-bond donor, this compound falls within favorable CNS drug-like space . Its Fsp3 of 0.18, while on the lower end, makes it a useful comparator when paired with more saturated analogs in medicinal chemistry programs aiming to fine-tune physicochemical properties while maintaining target engagement.

Reference Standard for Halogenated Triazole Quality Control

Given its well-characterized purity specifications (90–95%) and defined hazard profile (GHS07, H302-H315-H319-H335) , this compound can serve as a reference standard for developing HPLC or LC-MS purity methods for halogenated triazole acetamides. Its distinct LogP and bromine isotopic pattern provide clear analytical handles for method validation and batch-to-batch consistency verification in procurement workflows.

Application
Selection Property
Validation Focus
SAR studies for ortho-halogen effects
Ortho-bromine steric and LogP differentiation
Target binding affinity comparison with para-, meta-, and unsubstituted analogs
Phenotypic screening in cancer and malaria models
Reported polypharmacology annotation
Cell-based assay endpoint review; phospholipase A2 inhibition verification
CNS-permeability probe development
LogP window (1.1–1.4) and low Fsp3
Physicochemical property benchmarking against more saturated analogs
Halogenated triazole QC reference
Defined purity range and bromine isotopic pattern
HPLC/LC-MS method development; batch-to-batch consistency review
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